

Chemical and physical properties of Phenthoate

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An In-depth Technical Guide to the Chemical and Physical Properties of **Phenthoate**

Introduction

Phenthoate is a non-systemic organothiophosphate insecticide and acaricide known for its contact and stomach action.[1][2] First introduced in 1961, it is employed to control a wide range of agricultural pests, including Lepidoptera, aphids, scale insects, and mosquitoes.[2][3] Its mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[1][2][4] This guide provides a comprehensive overview of the chemical and physical properties of **Phenthoate**, its toxicological profile, environmental fate, and relevant experimental protocols, tailored for researchers and drug development professionals.

Chemical and Physical Properties

Phenthoate is characterized as a colorless crystalline solid in its pure form, while the technical grade product often appears as a reddish-yellow liquid.[3][5][6] It possesses a distinct aromatic or garlic-like odor.[2][5] The technical material is typically a racemic mixture of its two enantiomers.[1]

Identifiers and Structure



Property	Value	Source
IUPAC Name	(RS)-EthylINVALID-LINK acetate	[3]
CAS Number	2597-03-7	[3][7]
Molecular Formula	C12H17O4PS2	[3][7]
Molecular Weight	320.36 g/mol	[3][7]
SMILES	O=C(OCC)C(SP(=S) (OC)OC)c1ccccc1	[3]
InChI	InChI=1S/C12H17O4PS2/c1- 4-16-12(13)11(10-8-6-5-7-9- 10)19-17(18,14-2)15-3/h5- 9,11H,4H2,1-3H3	[3]

Physicochemical Data

A summary of the key physicochemical properties of **Phenthoate** is presented below. These properties are crucial for understanding its environmental behavior, formulation, and analytical determination.



Property	Value	Conditions	Source
Melting Point	17-18 °C	[3][5]	
Boiling Point	70-80 °C	at 2-5 x 10 ⁻⁵ mm Hg	[5][8]
Decomposes at normal pressure before boiling	[6]		
Density	1.226 g/mL	at 20 °C	[3][5]
Vapor Pressure	5.3 mPa	at 40 °C	[2][9]
Flash Point	165-170 °C	Cleveland open-cup	[5][6]
Water Solubility	11 mg/L	at 24-25 °C	[2][3][10]
Log P (Octanol/Water)	3.69	[1][2][6]	

Solubility and Stability

Phenthoate is readily soluble in a variety of organic solvents, including alcohols, ketones, aromatic hydrocarbons, chloroform, and carbon tetrachloride.[2][5][6] It is barely soluble in petroleum ether.[5]

The stability of **Phenthoate** is pH-dependent. It is relatively stable in neutral and acidic aqueous solutions (pH 3.9-7.8).[5][6][11] However, under alkaline conditions (pH 9.7), approximately 25% of the compound hydrolyzes over 20 days.[5][6] The technical material is stable, with its active ingredient content decreasing by only 1-2% after one year of storage at room temperature in sealed containers.[6] It decomposes when heated to 120 °C.[5]

Toxicological Profile

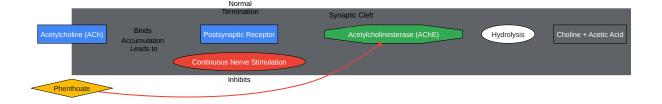
The primary mechanism of toxicity for **Phenthoate**, like other organophosphates, is the inhibition of acetylcholinesterase (AChE).[2][4]



Parameter	Value	Species	Source
Acute Oral LD50	>2000 mg/kg	Rat	[2]
Acute Dermal LD50	>2000 mg/kg	Rat	[2]
Inhalation LC50 (4h)	>4.27 mg/L air	Rat	[2]
Skin/Eye Irritation	Non-irritant	Rabbit	[2]
Skin Sensitization	Weak sensitizer	Guinea Pig	[2]

Mechanism of Action

Phenthoate exerts its insecticidal effect by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system. AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process that terminates the nerve signal. By inhibiting AChE, **Phenthoate** causes an accumulation of ACh at the synaptic cleft, leading to continuous nerve stimulation, paralysis, and ultimately, the death of the insect.



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Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by **Phenthoate**.

Experimental Protocols Synthesis Protocol







The industrial synthesis of **Phenthoate** involves a multi-step process. A common method is the reaction of α -phenyl- α -bromoethylacetate with O,O-dimethyldithiophosphoric acid (DMPA).[4] Another described pathway involves the chlorination of ethyl mandelate or ethyl phenylacetate to produce the intermediate alpha-carbethoxybenzyl chloride, which is then reacted with an O,O-dimethyl phosphorodithioic acid salt.[1]

General Workflow:

- Intermediate Preparation: Ethyl mandelate or ethyl phenylacetate is chlorinated to synthesize alpha-carbethoxybenzyl chloride.[1]
- Condensation Reaction: The resulting intermediate is reacted with the sodium or ammonium salt of O,O-dimethyl phosphorodithioic acid.
- Solvent and Conditions: The reaction is typically conducted in an organic solvent like toluene or xylene under controlled temperature and pH to maximize yield.[1]
- Purification: The crude product is purified, often through recrystallization from a solvent mixture such as n-hexane/isopropanol, to achieve a purity of ≥96%.[12]





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Caption: Generalized workflow for the industrial synthesis of **Phenthoate**.

Analytical Methodology: Gas Chromatography



Gas chromatography (GC) is a standard method for the analysis of **Phenthoate** residues in environmental and biological samples.

- Principle: The sample extract is injected into the GC, where it is vaporized. The components
 are separated based on their boiling points and interaction with the stationary phase of the
 capillary column. A detector specific for organophosphorus compounds, such as a Flame
 Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD), is used for
 quantification.
- Sample Preparation: Extraction from the sample matrix (e.g., soil, water, plant tissue) is
 typically performed using an organic solvent like acetone or acetonitrile, followed by a cleanup step using solid-phase extraction (SPE) to remove interfering substances.
- GC Conditions (Illustrative):
 - Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 μm film thickness).
 - Injector Temperature: 250 °C.
 - Oven Program: Initial temperature of 150 °C, ramped to 280 °C at 10 °C/min.
 - Detector Temperature: 300 °C (FPD, P-mode).
 - Carrier Gas: Helium or Nitrogen.

Environmental Fate and Degradation

The persistence and degradation of **Phenthoate** in the environment are influenced by biotic and abiotic factors.

Soil Degradation

Phenthoate degradation in soil is primarily a biological process mediated by soil microorganisms.[5][13]

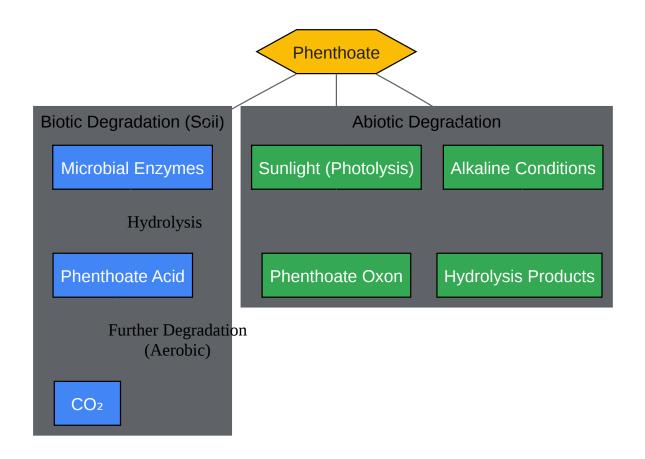
 Primary Pathway: The main initial degradation step is the hydrolysis of the carboethoxy group to form "phenthoate acid".[2][13] This conversion is facilitated by extracellular, heatlabile soil enzymes.[13]



- Half-Life (DT₅₀): In various soils, 50% of applied Phenthoate degrades within 10 days, with over 95% degradation occurring within 30 days.[5] The DT₅₀ in both upland and submerged soil can be as short as ≤1 day.[2]
- Further Degradation: Phenthoate acid can be further degraded to CO₂ under aerobic conditions.[13]

Photodegradation and Volatilization

When exposed to sunlight on a surface, **Phenthoate** can undergo degradation and volatilization. In one study, approximately 90% of applied **Phenthoate** was lost after 40 hours of exposure to sunlight, primarily due to volatilization.[6] The major photodegradation product identified was **phenthoate** oxon, with other minor products including desmethyl **phenthoate** and mandelic acid.[6]



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Caption: Key biotic and abiotic degradation pathways for **Phenthoate**.

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